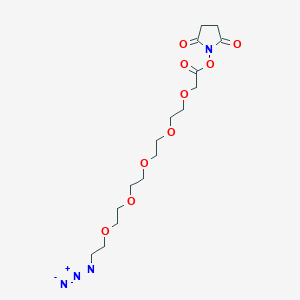
BAY-218
Vue d'ensemble
Description
BAY-218 est un inhibiteur de petite molécule puissant et sélectif du récepteur des hydrocarbures aromatiques (AhR). Ce composé a suscité un intérêt considérable en raison de son potentiel à contrer l'immunosuppression tumorale, ce qui en fait un candidat prometteur en thérapie anticancéreuse .
Applications De Recherche Scientifique
BAY-218 has several scientific research applications, particularly in the field of cancer therapy. It has shown mono-therapeutic efficacy comparable to immune checkpoint inhibitor treatment and further therapeutic improvement when combined with an anti-PD-L1 antibody . The compound has been used to study the reconstitution of anti-tumor T-cell responses and the inhibition of tumor-induced immunosuppression . Additionally, this compound has been utilized in research involving the metabolism of tryptophan into immunosuppressive kynurenine, mediated through the activation of the aryl hydrocarbon receptor .
Mécanisme D'action
BAY-218 exerts its effects by inhibiting the aryl hydrocarbon receptor. The overexpression of enzymes such as indole dioxygenase and tryptophan dioxygenase by many tumors results in increased metabolism of tryptophan into kynurenine, which induces immunosuppression via activation of the aryl hydrocarbon receptor . By inhibiting this receptor, this compound restores T-cell function and induces tumor rejection .
Orientations Futures
AHR antagonist 1 has gained significant interest as a drug target for the development of novel small molecule cancer immunotherapies . It has been shown to enhance NK cell cytolytic potential by promoting expression of certain proteins, and in MM cells, AHR antagonism upregulates surface expression of NK cell activating ligands . These findings suggest that AHR antagonist 1 could have potential applications in the treatment of cancer and other diseases .
Analyse Biochimique
Biochemical Properties
BAY-218 plays a significant role in biochemical reactions. It interacts with the aryl hydrocarbon receptor (AhR), a protein that is activated by the metabolism of tryptophan into kynurenine by the enzymes indole dioxygenase (IDO1) and tryptophan dioxygenase (TDO2) . By inhibiting AhR, this compound is proposed to restore T-cell function and induce tumor rejection .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits AhR nuclear translocation, dioxin response element (DRE)-luciferase reporter expression, and AhR-regulated target gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound inhibits AhR, which is activated by kynurenine, a metabolite of tryptophan . This inhibition disrupts the immunosuppressive effects induced by the activation of AhR .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . This compound has shown mono-therapeutic efficacy that was comparable to immune checkpoint inhibitor (ICI) treatment . Further therapeutic improvement was achieved by combination with an anti-PD-L1 antibody .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan . It interacts with the enzymes IDO1 and TDO2, which convert tryptophan into kynurenine . The activation of AhR by kynurenine leads to immunosuppression, which is inhibited by this compound .
Méthodes De Préparation
La synthèse de BAY-218 implique la préparation d'amides de 1,3-diaryl-pyrazin-6-one-5-carboxyliques. La voie de synthèse comprend un criblage à haut débit d'une bibliothèque de 4 millions de composés, suivi d'un processus de réduction des hits complet basé sur des paramètres de filtrage stricts pour la ressemblance aux médicaments. La série principale sélectionnée fait l'objet d'études approfondies de relations structure-activité et de validations in vitro . La méthode de préparation met l'accent sur l'amélioration de l'efficacité lipophilique afin d'équilibrer la puissance avec une pharmacocinétique favorable et des profils d'interaction CYP450 .
Analyse Des Réactions Chimiques
BAY-218 subit principalement des réactions d'inhibition ciblant le récepteur des hydrocarbures aromatiques. L'activité inhibitrice du composé est caractérisée par une CI50 de 39,9 nanomolaires dans les lignées cellulaires humaines . Les principaux produits formés à partir de ces réactions comprennent l'inhibition de la voie du récepteur des hydrocarbures aromatiques, conduisant à la restauration de la fonction des lymphocytes T et au rejet tumoral .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la thérapie anticancéreuse. Il a montré une efficacité monothérapeutique comparable au traitement par inhibiteurs de point de contrôle immunitaire et une amélioration thérapeutique supplémentaire lorsqu'il est combiné à un anticorps anti-PD-L1 . Le composé a été utilisé pour étudier la reconstitution des réponses des lymphocytes T antitumorales et l'inhibition de l'immunosuppression induite par la tumeur . De plus, this compound a été utilisé dans des recherches impliquant le métabolisme du tryptophane en kynurénine immunosuppressive, médiée par l'activation du récepteur des hydrocarbures aromatiques .
Mécanisme d'action
This compound exerce ses effets en inhibant le récepteur des hydrocarbures aromatiques. La surexpression d'enzymes telles que l'indole dioxygénase et la tryptophane dioxygénase par de nombreuses tumeurs entraîne une augmentation du métabolisme du tryptophane en kynurénine, ce qui induit une immunosuppression via l'activation du récepteur des hydrocarbures aromatiques . En inhibant ce récepteur, this compound restaure la fonction des lymphocytes T et induit le rejet tumoral .
Comparaison Avec Des Composés Similaires
BAY-218 appartient à la classe des amides de 1,3-diaryl-pyrazin-6-one-5-carboxyliques, qui sont identifiés comme une nouvelle classe d'inhibiteurs du récepteur des hydrocarbures aromatiques . Des composés similaires comprennent d'autres antagonistes du récepteur des hydrocarbures aromatiques, tels que la 2,3,7,8-tétrachlorodibenzo-p-dioxine (TCDD). this compound est unique en raison de son inhibition sélective du récepteur des hydrocarbures aromatiques et de son potentiel à contrer l'immunosuppression tumorale .
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRNBWAUZSMBN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAY-218 interact with its target, the AhR, and what are the downstream effects of this interaction?
A1: this compound functions as a selective and potent AhR inhibitor. [, ] It achieves this by directly binding to the AhR, preventing its translocation to the nucleus. [, ] This, in turn, blocks the AhR from binding to the dioxin response element (DRE) within DNA, a crucial step for AhR-mediated gene expression. [, ] As a result, this compound effectively inhibits the expression of AhR-regulated target genes, which include those involved in immunosuppressive pathways. [, ]
Q2: What are the in vivo effects of this compound on tumor growth and the tumor microenvironment?
A2: In vivo studies utilizing syngeneic mouse tumor models (CT26 and B16-OVA) demonstrated that this compound effectively enhances anti-tumor immune responses, ultimately leading to reduced tumor growth. [] Further analysis revealed that this compound administration led to an increased frequency of tumor-infiltrating CD8+ T cells and NK cells, while simultaneously decreasing the presence of immunosuppressive GR1+ myeloid cells and CD206+M2 macrophages within the tumor microenvironment. [] This shift in the immune cell profile within the tumor highlights the ability of this compound to reverse tumor-associated immunosuppression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



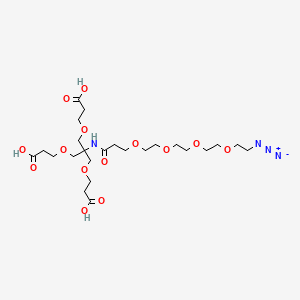
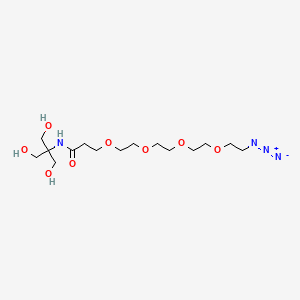
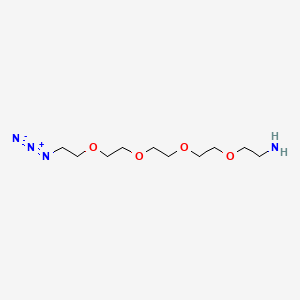
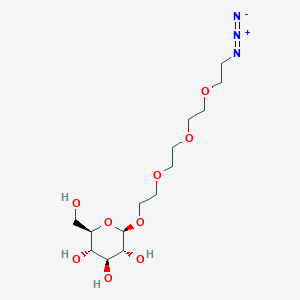
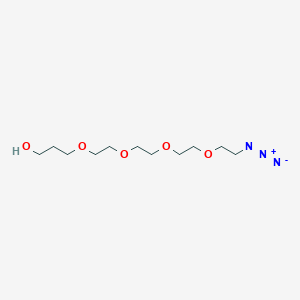

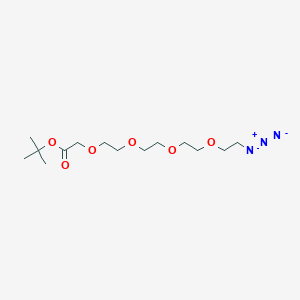
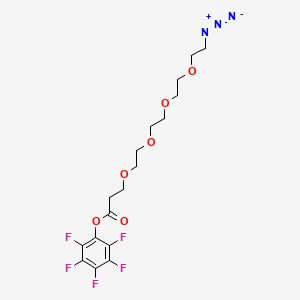
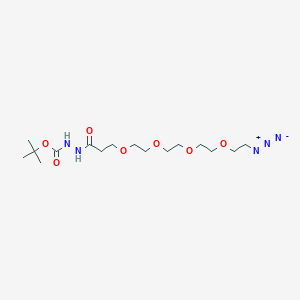
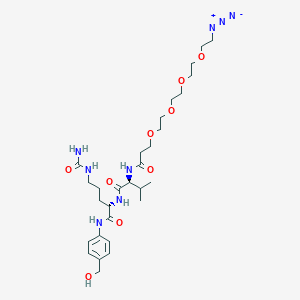
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)

